![molecular formula C12H20O B2392488 3-Cyclohexylcyclohexanone CAS No. 7122-93-2](/img/structure/B2392488.png)
3-Cyclohexylcyclohexanone
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Description
3-Cyclohexylcyclohexanone, also known as CHC, is a cyclic ketone with a molecular formula of C12H20O . It has a CAS number of 7122-93-2 .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylcyclohexanone consists of 12 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Scientific Research Applications
Methods of Obtaining Cyclohexanone
Cyclohexanone can be obtained using several catalysts and solvents, including ionic liquids . The process involves extracting cyclohexanone from a reaction mixture . This method is widely used in chemical engineering and has been the subject of extensive scientific and technical literature .
Conversion to Liquid Fuel-Grade Products
Cyclohexanone can be converted into liquid fuel-grade products . This process involves the use of molybdenum-based hydrotreating catalysts in the presence of hydrogen . The conversion process affects the cyclohexanone conversion, product distribution, deoxygenation efficiency, total hydrocarbon production capacity, and heating value of the product blend . The main products include C6 cyclic and aromatic hydrocarbons and oxygenates .
Dehydrogenation to Phenol
Cyclohexanone can be dehydrogenated to produce phenol . This process is carried out under sub-critical water conditions using various catalysts . Phenol is a valuable compound with numerous applications in the chemical industry .
Production of Caprolactam
Cyclohexanone is a key intermediate in the production of caprolactam, a compound used to manufacture nylon . The process involves the oxidation of cyclohexanone to produce cyclohexanone oxime, which is then rearranged to caprolactam .
Production of Adipic Acid
Cyclohexanone can be oxidized to produce adipic acid, a compound used in the production of nylon 6,6 . The process involves the oxidation of cyclohexanone to cyclohexanone peroxide, which is then cleaved to produce adipic acid .
Use in the Rubber Industry
Cyclohexanone is used as a solvent in the rubber industry . It is particularly useful for shaping and forming rubber products .
properties
IUPAC Name |
3-cyclohexylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h10-11H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCZANBFBDGQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylcyclohexanone | |
CAS RN |
7122-93-2 |
Source
|
Record name | 3-cyclohexylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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